N,N-Dimethyl-p-styrylaniline
Overview
Description
N,N-Dimethyl-p-styrylaniline: is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety. This compound is known for its unique structure, which includes a dimethylamino group attached to a stilbene backbone. It is commonly used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-p-styrylaniline can be synthesized through several methods. One common method involves the reaction of p-nitrostyrene with dimethylamine in the presence of a reducing agent such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 80-100°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is usually obtained in the form of a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-p-styrylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Hydrogen gas, palladium on carbon; reactions are usually conducted under atmospheric pressure and moderate temperatures.
Substitution: Bromine, chlorine; reactions are performed in the presence of a catalyst or under UV light to facilitate the substitution.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N,N-Dimethyl-p-styrylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe in biological imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-styrylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions are mediated through the compound’s unique chemical structure, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
- N,N-Dimethyl-p-phenylenediamine
- N,N-Dimethyl-p-toluidine
- N,N-Dimethyl-p-anisidine
Comparison: N,N-Dimethyl-p-styrylaniline is unique due to its stilbene backbone, which imparts distinct chemical properties compared to other similar compounds. For instance, while N,N-Dimethyl-p-phenylenediamine and N,N-Dimethyl-p-toluidine are primarily used as intermediates in dye synthesis, this compound’s stilbene structure makes it more suitable for applications in fluorescence and biological imaging. Additionally, the presence of the dimethylamino group enhances its electron-donating ability, making it a valuable reagent in various redox reactions .
Properties
IUPAC Name |
N,N-dimethyl-4-(2-phenylethenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHHPDRXLIMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871810 | |
Record name | N,N-Dimethyl-4-(2-phenylethenyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-73-9 | |
Record name | 4-Dimethylaminostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1145-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dimethylaminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-(2-phenylethenyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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